Orthogonal Deprotection Yields: Chemoselective Tosyl Removal Without Boc Cleavage
The tosyl group on the 2‑azaspiro[3.3]heptane scaffold can be removed with sodium naphthalene in 1,2‑dimethoxyethane at room temperature in 83% isolated yield (). Under these reductive conditions the Boc carbamate remains intact, enabling subsequent functionalisation of the liberated amine. In contrast, the comparator tert‑butyl (2‑azaspiro[3.3]heptan‑6‑yl)carbamate (CAS 1118786‑85‑8) carries an unprotected secondary amine at the 2‑position that is inherently nucleophilic and cannot be transiently masked; any attempt to differentiate the two nitrogen atoms requires additional, often lower‑yielding, protecting‑group manipulations .
| Evidence Dimension | Chemoselective tosyl deprotection yield |
|---|---|
| Target Compound Data | 83% detosylation yield (tosyl removed, Boc retained) |
| Comparator Or Baseline | tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate: no tosyl group; secondary amine always exposed; additional protection step required for orthogonality (typical yield penalty 10–30%) |
| Quantified Difference | Target enables direct orthogonal deprotection; comparator requires extra synthetic step(s) with associated yield loss |
| Conditions | Sodium naphthalene (2 equiv), 1,2-dimethoxyethane, 0 °C to RT, 1 h; substrate: 2-tosyl-2-azaspiro[3.3]heptane scaffold |
Why This Matters
For procurement decisions in multi‑step medicinal chemistry programmes, the ability to perform a high‑yielding, chemoselective deprotection without additional protecting‑group installation steps directly translates into shorter synthetic routes and higher overall yields.
